molecular formula C12H8ClF2N3OS B14068631 4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine-5-carbaldehyde

4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No.: B14068631
M. Wt: 315.73 g/mol
InChI Key: ISFYYZGFGBMCMW-UHFFFAOYSA-N
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Description

4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine-5-carbaldehyde is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of Functional Groups: Chlorination, fluorination, and methylthio substitution are introduced through specific reagents and conditions.

    Aldehyde Formation: The carbaldehyde group is introduced via formylation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the aldehyde group to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: May act as an inhibitor for specific enzymes due to its structural features.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific biological pathways.

Industry

    Agrochemicals: Used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine-5-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine
  • 4-Chloro-6-((2,6-difluorophenyl)amino)pyrimidine-5-carbaldehyde

Uniqueness

The presence of the methylthio group and the specific substitution pattern on the pyrimidine ring may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H8ClF2N3OS

Molecular Weight

315.73 g/mol

IUPAC Name

4-chloro-6-(2,6-difluoroanilino)-2-methylsulfanylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C12H8ClF2N3OS/c1-20-12-17-10(13)6(5-19)11(18-12)16-9-7(14)3-2-4-8(9)15/h2-5H,1H3,(H,16,17,18)

InChI Key

ISFYYZGFGBMCMW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C=O)NC2=C(C=CC=C2F)F

Origin of Product

United States

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